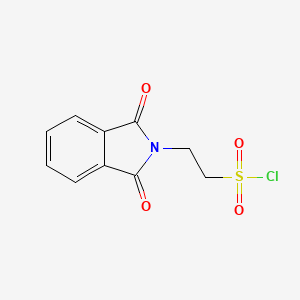

2-Phthalimidoethanesulfonyl chloride

Descripción general

Descripción

2-Phthalimidoethanesulfonyl chloride is a useful research compound. Its molecular formula is C10H8ClNO4S and its molecular weight is 273.69 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 218453. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

is a chemical compound with the molecular formula C10H8ClNO4S . It has a molecular weight of 273.69 and is solid in form . It has a melting point of 158-163°C and a predicted boiling point of 416.5±28.0 °C . The compound is sensitive to moisture , which means it should be stored in a dry environment.

The compound contains a sulfonyl chloride group, which is highly reactive and can undergo various chemical reactions, such as substitution and addition reactions This reactivity might play a role in its interaction with biological targets.

In terms of pharmacokinetics, the properties such as solubility, stability, and reactivity of the compound would influence its absorption, distribution, metabolism, and excretion (ADME) in the body. But again, without experimental data, it’s challenging to provide a detailed outline of these properties.

If you’re planning to work with this compound in a lab setting, please make sure to follow all relevant safety protocols, as it’s classified as a dangerous substance .

Actividad Biológica

2-Phthalimidoethanesulfonyl chloride (PESC) is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This compound serves as a versatile building block in the synthesis of various pharmaceuticals, particularly due to its ability to form sulfonamide linkages, which are crucial in drug design. This article delves into the biological activity of PESC, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of phthalic anhydride with ethanesulfonyl chloride, followed by chlorination processes. The compound has a molecular formula of C10H10ClN2O4S and a molecular weight of 286.71 g/mol. Its structure includes a phthalimide moiety, which is known for enhancing biological activity through various mechanisms.

1. Antimicrobial Activity

Research indicates that PESC and its derivatives exhibit significant antimicrobial properties. A study synthesizing taurinamide derivatives from PESC demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The microdilution method revealed that certain derivatives displayed good activity against Enterococcus faecalis, attributed to the presence of the phthalimido moiety and specific substitutions on the phenyl ring .

| Compound | Activity (MIC µg/ml) | Target Organism |

|---|---|---|

| 11 | 4 | Enterococcus faecalis |

| 12 | 32 | Staphylococcus aureus |

| 13 | 64 | Escherichia coli |

2. Anticonvulsant Activity

PESC has been studied for its anticonvulsant properties, particularly through its derivatives. One study indicated that modifications in the chemical structure, such as substituting N-isopropyl with an N-phenyl ring, can significantly influence anticonvulsant activity . This highlights the importance of structural variations in enhancing therapeutic efficacy.

3. Inhibition of Enzymatic Activity

PESC has been identified as a potential inhibitor of phospholipase A2 enzymes, which are involved in inflammatory responses. The inhibition mechanism is linked to the compound's ability to interact with enzyme active sites, thereby preventing substrate access and reducing inflammatory mediator production . This property positions PESC as a candidate for developing anti-inflammatory drugs.

Case Study: Antimalarial Drug Design

A notable application of PESC derivatives is in antimalarial drug design targeting glucose-6-phosphate dehydrogenase (G6PD) from Plasmodium falciparum. The unique structural differences between human and parasite G6PD allow for selective inhibition using PESC-derived compounds. In vitro assays demonstrated micromolar affinities with selectivity ratios exceeding 26-fold compared to human G6PD, indicating potential for developing targeted antimalarial therapies .

Research Findings: Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted on PESC derivatives to optimize their biological activities. Modifications such as varying side chains on the sulfonamide group have shown to enhance antibacterial potency significantly. For instance, para-substituted phenyl rings exhibited increased activity compared to their unsubstituted counterparts, showcasing the impact of electronic and steric factors on biological efficacy .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

a. Synthesis of Biologically Active Compounds

PESC serves as an important intermediate in the synthesis of various pharmaceutical agents. Notably, it has been used in the creation of peptide–siRNA conjugates, which are vital for targeted gene silencing and therapeutic interventions against diseases like cancer . The process involves reacting PESC with azide compounds to form conjugates that can effectively deliver siRNA into cells.

b. Anticancer Research

In research aimed at developing selective inhibitors for oncogenic pathways, PESC has been instrumental. For instance, it has been utilized in the synthesis of compounds that inhibit B-raf kinase, a target in melanoma treatment . The sulfonyl chloride functionality allows for further modifications that enhance the biological activity of the resulting compounds.

Agrochemical Applications

PESC is also employed in the agrochemical sector, where it acts as an intermediate in the synthesis of pesticides and herbicides. Its ability to form sulfonamide derivatives makes it suitable for creating agrochemicals with improved efficacy and reduced environmental impact.

Dye and Pigment Production

The compound finds applications in the dye industry as well. Its reactive sulfonyl chloride group can be utilized to synthesize various dyes and pigments, contributing to the development of colorants with specific properties tailored for different applications .

Synthetic Methodologies

The synthesis of PESC typically involves straightforward methods that allow for high yields and purity. For example, reactions with amines or other nucleophiles can yield sulfonamide derivatives efficiently. A notable synthetic route involves the reaction of PESC with primary amines under controlled conditions to produce sulfonamide products .

Case Study 1: Synthesis of Peptide-SiRNA Conjugates

A recent study demonstrated the use of PESC in synthesizing peptide–siRNA conjugates through a one-step reaction with sodium azide (NaN3). The resulting conjugates showed effective cellular uptake and gene silencing capabilities, indicating potential therapeutic applications against various diseases .

Case Study 2: Development of Anticancer Agents

Research highlighted PESC's role in synthesizing inhibitors targeting B-raf kinase. These inhibitors were shown to exhibit potent activity against melanoma cell lines, showcasing PESC's utility in developing new cancer therapies .

Propiedades

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO4S/c11-17(15,16)6-5-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPVYBCAYPMANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10309016 | |

| Record name | 2-Phthalimidoethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-36-5 | |

| Record name | 2-Phthalimidoethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4403-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 210785 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4403-36-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4403-36-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phthalimidoethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the structure of 2-phthalimidoethanesulfonyl chloride?

A1: While the provided article doesn't explicitly describe the structure of this compound, we can deduce some information based on its name and the reactions it undergoes. The name indicates the presence of the following structural features:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.